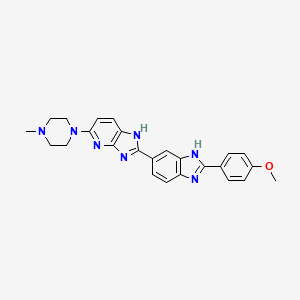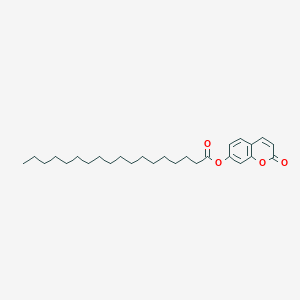![molecular formula C18H14O3 B14280270 1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene} CAS No. 122035-54-5](/img/structure/B14280270.png)
1,1'-Oxybis{4-[(prop-2-yn-1-yl)oxy]benzene}
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis[4-(propargyloxy)phenyl] ether: is an organic compound characterized by the presence of two propargyloxy groups attached to a phenyl ether backbone. This compound is of significant interest in organic synthesis due to its unique structural features and reactivity, particularly in the context of click chemistry and polymer science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(propargyloxy)phenyl] ether typically involves the Williamson ether synthesis. This method entails the reaction of 4-hydroxyphenyl ether with propargyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via an S_N2 mechanism, resulting in the formation of the desired ether compound .
Industrial Production Methods: Industrial production of Bis[4-(propargyloxy)phenyl] ether may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as palladium or copper may also be employed to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Bis[4-(propargyloxy)phenyl] ether can undergo oxidation reactions, particularly at the propargyloxy groups, leading to the formation of carbonyl compounds.
Reduction: Reduction of the compound can yield alcohol derivatives.
Substitution: The propargyloxy groups can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Palladium or copper catalysts are often employed in substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl ethers.
Applications De Recherche Scientifique
Chemistry: Bis[4-(propargyloxy)phenyl] ether is widely used in the synthesis of polytriazole resins and other polymers. Its propargyloxy groups make it a valuable building block in click chemistry, facilitating the formation of triazole rings .
Biology and Medicine: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. Its ability to undergo click reactions makes it useful in the development of drug delivery systems and bioconjugates .
Industry: Industrially, Bis[4-(propargyloxy)phenyl] ether is employed in the production of high-performance materials, including adhesives, coatings, and composites. Its thermal stability and mechanical properties make it suitable for use in demanding applications .
Mécanisme D'action
The mechanism of action of Bis[4-(propargyloxy)phenyl] ether primarily involves its participation in click chemistry reactions. The propargyloxy groups react with azides in the presence of a copper catalyst to form triazole rings. This reaction is highly efficient and selective, making it a powerful tool in synthetic chemistry .
Comparaison Avec Des Composés Similaires
Bis[4-(4-aminophenoxy)phenyl]propane: This compound also features a phenyl ether backbone but with amino groups instead of propargyloxy groups.
10,10-bis[4-(4-aminophenoxy)phenyl]-9(10H)-anthrone: Another similar compound with a more complex structure, used in the synthesis of polyimides.
Uniqueness: Bis[4-(propargyloxy)phenyl] ether is unique due to its propargyloxy groups, which confer distinct reactivity in click chemistry. This makes it particularly valuable in the synthesis of polymers and bioactive molecules, setting it apart from other phenyl ether derivatives .
Propriétés
Numéro CAS |
122035-54-5 |
|---|---|
Formule moléculaire |
C18H14O3 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
1-prop-2-ynoxy-4-(4-prop-2-ynoxyphenoxy)benzene |
InChI |
InChI=1S/C18H14O3/c1-3-13-19-15-5-9-17(10-6-15)21-18-11-7-16(8-12-18)20-14-4-2/h1-2,5-12H,13-14H2 |
Clé InChI |
LLPFLQSTRWYXMG-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=CC=C(C=C1)OC2=CC=C(C=C2)OCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
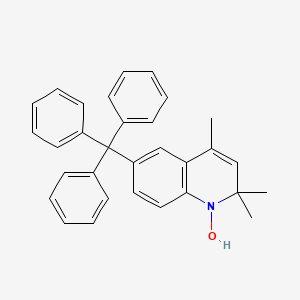
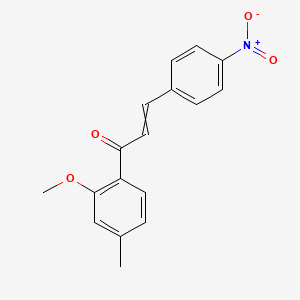
![5-[(2-Benzoyl-1-benzofuran-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B14280208.png)
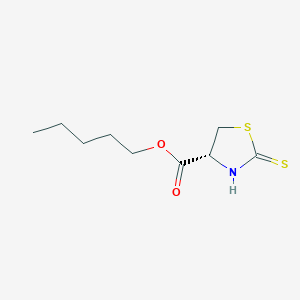
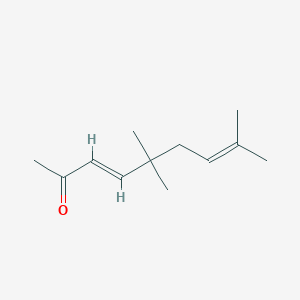
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
![4-{(E)-[4-(Heptyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14280232.png)
phosphane](/img/structure/B14280237.png)
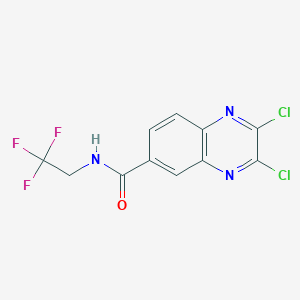
![N~1~,N~2~-Bis[(pyridin-3-yl)methyl]ethane-1,2-diamine](/img/structure/B14280273.png)
